Naphthalen-1-yl 4-chlorobenzenesulfonate
Description
Naphthalen-1-yl 4-chlorobenzenesulfonate is a sulfonate ester featuring a naphthalene moiety substituted at the 1-position and a 4-chlorobenzenesulfonate group. Its synthesis likely involves chlorosulfonation of a 1-substituted naphthalene derivative, followed by esterification. Evidence from analogous compounds (e.g., 1-methylnaphthalene) indicates that chlorosulfonation preferentially directs the sulfonyl group to the naphthalene’s 4-position under controlled conditions . This regioselectivity aligns with observations in structurally related systems, where steric and electronic factors favor para-substitution on naphthalene derivatives .
Properties
Molecular Formula |
C16H11ClO3S |
|---|---|
Molecular Weight |
318.8 g/mol |
IUPAC Name |
naphthalen-1-yl 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C16H11ClO3S/c17-13-8-10-14(11-9-13)21(18,19)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
InChI Key |
BDGXTVHMBYWKBL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: Substitution Patterns
- Naphthalen-2-yl 4-chlorobenzenesulfonate: Unlike the 1-naphthyl isomer, substitution at the 2-position introduces distinct steric effects. However, direct data on sulfonate esters are sparse; inferences are drawn from boronic acid derivatives. In (naphthalen-1-yl)boronic acid, the dihedral angle between the naphthalene and boronate planes is ~40°, influencing crystal packing and hydrogen-bonding networks . Similar steric effects may govern the sulfonate’s physical properties.
- Naphthalen-1-yl benzenesulfonate (non-chlorinated): The absence of the electron-withdrawing chlorine atom at the benzene para-position likely reduces electrophilicity at the sulfonate ester group, affecting reactivity in nucleophilic substitutions.
Functional Group Analogs: Sulfonamides vs. Sulfonates
- (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ():
- Spectroscopy : Sulfonamides exhibit distinct IR stretches (e.g., N–H ~3300 cm⁻¹, S=O ~1150–1300 cm⁻¹) compared to sulfonate esters (S–O stretches ~1370–1300 cm⁻¹ and ~1200–1120 cm⁻¹) .
- Stability : Sulfonamides are generally less hydrolytically stable under acidic conditions than sulfonate esters due to N–H acidity.
Structural Analogs: Boronic Acids
- (Naphthalen-1-yl)boronic acid (–11): Crystal Packing: Forms layered networks via O–H⋯O hydrogen bonds, with packing indices of 0.688 (orthorhombic) and 0.692 (monoclinic) . Sulfonate esters, lacking hydrogen-bond donors, may exhibit less efficient packing. Reactivity: Boronic acids participate in Suzuki couplings, whereas sulfonate esters are typically electrophilic in SN2 reactions or act as leaving groups.
Physicochemical Properties
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